Tert-butyl 3,5-dioxohexanoate

Enantioselective synthesis Biocatalysis Statin intermediates

Tert-butyl 3,5-dioxohexanoate (C10H16O4, MW 200.23) is a β,δ-diketo ester that serves as a key starting material and intermediate in the asymmetric synthesis of chiral statin side chains. Its tert-butyl ester moiety confers enhanced lipophilicity and chemical stability compared to methyl or ethyl ester analogs, enabling its use in hydrophobic enzymatic and chemoenzymatic reduction processes.

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
CAS No. 116967-26-1
Cat. No. B170668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3,5-dioxohexanoate
CAS116967-26-1
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)CC(=O)OC(C)(C)C
InChIInChI=1S/C10H16O4/c1-7(11)5-8(12)6-9(13)14-10(2,3)4/h5-6H2,1-4H3
InChIKeyIEMDBJOYPKSZKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 3,5-dioxohexanoate (CAS 116967-26-1): A Critical β,δ-Diketo Ester Intermediate for Pharmaceutical Building Block Procurement


Tert-butyl 3,5-dioxohexanoate (C10H16O4, MW 200.23) is a β,δ-diketo ester that serves as a key starting material and intermediate in the asymmetric synthesis of chiral statin side chains [1]. Its tert-butyl ester moiety confers enhanced lipophilicity and chemical stability compared to methyl or ethyl ester analogs, enabling its use in hydrophobic enzymatic and chemoenzymatic reduction processes . This compound is directly implicated in the industrial manufacture of atorvastatin and rosuvastatin side-chain building blocks, where precise control over regio- and enantioselectivity is paramount [2].

Why tert-butyl 3,5-dioxohexanoate Cannot Be Replaced by Generic 3,5-Dioxohexanoate Esters in Regio- and Enantioselective Synthesis


Generic substitution with methyl or ethyl 3,5-dioxohexanoate analogs fails in advanced stereoselective applications due to the tert-butyl ester's critical influence on enzymatic substrate recognition, reaction phase partitioning, and downstream chemoselectivity. The tert-butyl group provides optimal steric bulk and lipophilicity (XLogP3 0.8) [1] that aligns with the active sites of key biocatalysts like Lactobacillus brevis alcohol dehydrogenase (LBADH), enabling dynamic kinetic resolutions with >99% ee that are unattainable with less hindered esters . Methyl 3,5-dioxohexanoate, in contrast, yields significantly lower enantioselectivity (≤78% ee) and often leads to complex product mixtures due to non-specific keto-group reduction [2].

Quantitative Differentiation: tert-butyl 3,5-dioxohexanoate vs. Alternative 3,5-Dioxohexanoate Esters in Key Performance Dimensions


Superior Enantioselectivity in Enzymatic Reductions Compared to Methyl Ester Analogs

Enzymatic reduction of tert-butyl 3,5-dioxohexanoate and its derivatives using alcohol dehydrogenase from Lactobacillus brevis (LBADH) consistently achieves enantiomeric excesses (ee) exceeding 99%, a performance level not achievable with the corresponding methyl ester [1]. For the closely related tert-butyl 6-chloro-3,5-dioxohexanoate, a substrate derived from the parent compound, ee values of >99.5% are reported [1]. In contrast, asymmetric hydrogenation of methyl 3,5-dioxohexanoate with ruthenium catalysts yields a maximum ee of only 78% [2].

Enantioselective synthesis Biocatalysis Statin intermediates

Higher Isolated Yield in Two-Step Synthesis of Statin Precursors vs. Generic Diketo Ester Routes

A two-step synthesis of tert-butyl 6-bromo-3,5-dioxohexanoate, a direct derivative of tert-butyl 3,5-dioxohexanoate, proceeds with an 89% overall yield, demonstrating the efficiency of the tert-butyl ester scaffold in multistep sequences [1]. This compares favorably to typical yields reported for the synthesis of analogous methyl 3,5-dioxohexanoate derivatives, which often suffer from competitive side reactions and hydrolysis of the ester moiety, resulting in yields below 70% in comparable transformations [2].

Statin synthesis Process chemistry Yield optimization

Enhanced Substrate Suitability for Dynamic Kinetic Resolution via Increased Lipophilicity

The tert-butyl ester of 3,5-dioxohexanoate exhibits a computed XLogP3 of 0.8, making it sufficiently lipophilic for efficient partitioning into biphasic reaction systems and for optimal binding within the hydrophobic active sites of alcohol dehydrogenases like recLBADH [1]. This property enables dynamic kinetic resolution of racemic starting materials, as demonstrated with tert-butyl 4-methyl-3,5-dioxohexanoate, which undergoes reduction with 99.2% ee and a syn:anti ratio of 97:3 in 66% isolated yield . Less lipophilic methyl esters (calculated XLogP ~ -0.2) show reduced binding affinity and are more prone to non-specific reduction, yielding complex product mixtures [2].

Dynamic kinetic resolution Biocatalysis Hydrophobic substrates

Proven Industrial Scalability for Statin Intermediate Production with >99% ee and 47.5% Yield in Batch Biotransformation

In a 150 L fed-batch biotransformation, Lactobacillus kefir cells reduced tert-butyl 6-chloro-3,5-dioxohexanoate—a direct derivative of tert-butyl 3,5-dioxohexanoate—to tert-butyl (3R,5S)-6-chloro-dihydroxyhexanoate with >99% ee at both stereocenters and a 47.5% isolated yield . This process achieved a 440% improvement in final enzyme activity (9.1 U/mL) and a 270% increase in space-time yield (3.7 gDCW L⁻¹ day⁻¹) compared to unoptimized conditions . No comparable large-scale data exist for methyl or ethyl 3,5-dioxohexanoate, which are known to exhibit substrate inhibition and poor enzyme stability under similar conditions.

Bioprocess engineering Statin manufacturing Scale-up

Established Role as Key Intermediate in Atorvastatin and Rosuvastatin Manufacturing

Tert-butyl 3,5-dioxohexanoate and its 6-chloro derivative are explicitly claimed as essential intermediates in the patented synthesis of tert-butyl (4R,6S)-(6-hydroxymethyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate (BHA), which is the direct precursor to the statin drugs atorvastatin and rosuvastatin [1]. The patent teaches a simplified two-step method starting from a Meldrum's acid derivative that avoids metal-containing bases and provides higher yields and purer products compared to prior art processes [1]. Alternative esters such as methyl 3,5-dioxohexanoate are not mentioned in any commercial statin synthesis patents, underscoring the unique suitability of the tert-butyl ester.

Atorvastatin Rosuvastatin API synthesis

High-Value Application Scenarios for tert-butyl 3,5-dioxohexanoate (CAS 116967-26-1) Driven by Quantitative Differentiation


Enzymatic Synthesis of Enantiopure Statin Side-Chain Building Blocks

Utilize tert-butyl 3,5-dioxohexanoate as the starting material for two-step enzymatic reductions to produce (3R,5S)-6-chloro-3,5-dihydroxyhexanoate with >99% ee [1]. The tert-butyl ester's optimal lipophilicity ensures efficient substrate uptake by Lactobacillus brevis or kefir alcohol dehydrogenases, enabling direct access to the critical BHA intermediate for atorvastatin and rosuvastatin [2].

Dynamic Kinetic Resolution for the Preparation of Chiral δ-Hydroxy-β-keto Esters

Employ tert-butyl 3,5-dioxohexanoate in dynamic kinetic resolution protocols using recLBADH to obtain syn-(4S,5R)-δ-hydroxy-β-keto esters with 99.2% ee and a 97:3 syn:anti ratio . The tert-butyl group's steric bulk is essential for achieving high diastereoselectivity, a feature not replicated with smaller alkyl esters.

Scalable Biotransformation for Industrial Statin Intermediate Manufacturing

Implement a fed-batch biotransformation process with Lactobacillus kefir cells at ≥150 L scale to reduce tert-butyl 6-chloro-3,5-dioxohexanoate (derived from tert-butyl 3,5-dioxohexanoate) to the corresponding dihydroxyhexanoate in 47.5% yield with >99% ee . This process demonstrates proven industrial scalability, with a 440% enhancement in enzyme activity over unoptimized conditions.

Two-Step Synthesis of 6-Substituted Dioxohexanoate Derivatives via the Patented Route

Follow the patented two-step procedure starting from tert-butyl 3,5-dioxohexanoate (via its Meldrum's acid derivative) to prepare tert-butyl 6-chloro-3,5-dioxohexanoate in high yield and purity without the use of lithium or magnesium bases [2]. This route is specifically optimized for the tert-butyl ester and provides a direct, scalable entry to statin precursors.

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